2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione
Description
The compound 2-[4-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1lambda6,2-thiazolidine-1,1,3-trione is a synthetic sulfonamide derivative featuring a bicyclic tetrahydroisoquinoline moiety linked via a sulfonyl group to a substituted phenyl ring, which is further fused to a 1lambda6,2-thiazolidine-1,1,3-trione core. This structure combines a sulfonamide pharmacophore with a thiazolidine trione system, a motif associated with diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-14-6-7-17(21-19(22)9-11-27(21,23)24)12-18(14)28(25,26)20-10-8-15-4-2-3-5-16(15)13-20/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDYTGZTNVZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be compared to analogs such as 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)-3-methylphenyl]-1lambda6,2-thiazolidine-1,1,3-trione (D445-0214), a closely related derivative documented in recent studies (). Below is a detailed analysis of key differences and their implications:
Table 1: Structural and Functional Comparison
Key Findings
Sulfonyl Group Impact: The tetrahydroisoquinoline sulfonyl group in the target compound introduces steric bulk and basicity compared to the dihydroindole sulfonyl group in D445-0212. This difference may alter binding affinities to enzymes or receptors, particularly those sensitive to steric hindrance (e.g., carbonic anhydrase isoforms) .
Therapeutic Potential: While D445-0214’s indole system aligns with kinase inhibitor scaffolds, the target compound’s tetrahydroisoquinoline group is reminiscent of neuroactive alkaloids, suggesting possible applications in neurological disorders (e.g., Parkinson’s disease models, as seen in MPTP studies ).
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